Larazotide acetate, also known by its developmental code AT-1001, is a peptide compound primarily researched for its therapeutic applications in celiac disease. It acts as an anti-zonulin agent, regulating gut permeability and maintaining the integrity of tight junctions in the intestinal epithelium. This compound is synthesized through solid-phase peptide synthesis, which allows for precise control over its structure and purity.
Larazotide acetate is classified as a peptide-based drug. It is derived from the zonulin protein, which plays a critical role in regulating intestinal permeability. The compound is primarily sourced from synthetic processes that utilize various amino acids to construct its structure.
Larazotide acetate is synthesized using solid-phase peptide synthesis (SPPS), a method that involves several key steps:
This method allows for high yield and purity of the final product, which is essential for its efficacy in clinical applications .
In industrial settings, automated peptide synthesizers enhance efficiency and consistency in producing Larazotide acetate. The final product undergoes rigorous quality control to ensure safety and effectiveness.
During its synthesis, Larazotide acetate primarily undergoes peptide bond formation. It does not typically engage in oxidation or reduction reactions under physiological conditions .
The synthesis involves various reagents:
Typical conditions include mild temperatures and inert atmospheres to ensure stability during synthesis .
The primary product is Larazotide acetate itself. During synthesis, by-products may include truncated peptides or incomplete sequences which are removed during purification processes.
Larazotide acetate functions by inhibiting zonulin's action on tight junctions in the intestinal epithelium. This inhibition prevents the disassembly of tight junctions that can lead to increased intestinal permeability—a hallmark of celiac disease. By maintaining these junctions' integrity, Larazotide helps reduce symptoms associated with gluten exposure in sensitive individuals .
Larazotide acetate appears as a white to off-white powder. It has a solubility profile that allows it to be effectively administered orally as part of therapeutic formulations.
The compound exhibits stability under controlled conditions but may degrade under extreme temperatures or humidity levels. Analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are employed to assess its physical state and stability .
Larazotide acetate has significant applications in various fields:
Larazotide’s core mechanism involves high-affinity antagonism of zonulin receptors, primarily protease-activated receptor 2 (PAR2) and the epidermal growth factor receptor (EGFR), which are critically involved in TJ disassembly. Zonulin (pre-haptoglobin 2) is an endogenous regulator of intercellular TJs whose expression elevates in inflammatory and autoimmune conditions. Upon binding to PAR2 and EGFR, zonulin triggers a G-protein-coupled signaling cascade involving phospholipase C (PLC), diacylglycerol (DAG), and protein kinase C (PKC). This cascade phosphorylates TJ structural proteins (e.g., ZO-1, occludin), leading to their internalization and cytoskeletal dissociation [6] [7].
Table 1: Receptor-Mediated Signaling Pathways Targeted by Larazotide
Receptor | Downstream Effectors | Functional Outcome | Larazotide Action |
---|---|---|---|
PAR2 | PLCβ → DAG → PKCα | ZO-1/Occludin phosphorylation | Competitive inhibition of zonulin binding |
EGFR | PI3K → Akt → NF-κB | Claudin-2 upregulation | Blocks EGFR transactivation |
CXCR3 | MyD88 → NF-κB | Zonulin gene expression | Indirect suppression via reduced inflammation |
Larazotide competitively occupies zonulin-binding sites on PAR2 and EGFR, preventing downstream PKC activation. In vitro studies using Caco-2 and MDCK epithelial cells demonstrate that Larazotide (0.1–10 µM) reverses gliadin-induced TER reduction by 60–80% and decreases FITC-dextran flux by 70%. This correlates with restored membranal localization of ZO-1 and occludin [5] [7]. Crucially, Larazotide normalizes charge-selective paracellular permeability without affecting the pore pathway responsible for physiological solute absorption [2].
Table 2: Impact of Larazotide on Epithelial Permeability Metrics in Experimental Models
Model System | Challenge | Permeability Marker | Larazotide Effect | Reference |
---|---|---|---|---|
Human keratinocyte monolayers | Histamine | Transepithelial resistance | ↑ 2.5-fold vs. control | [1] |
Caco-2 cells | Gliadin (500 µg/mL) | FITC-dextran flux | ↓ 70% | [5] |
Collagen-induced arthritis mice | Immunization | Lactulose/mannitol ratio | Normalization to baseline | [4] |
Porcine intestinal ischemia | Ischemia-reperfusion | Sucralose recovery | ↓ 50% | [2] |
Beyond receptor antagonism, Larazotide directly influences actin cytoskeleton dynamics, a master regulator of TJ integrity. Zonulin activation induces RhoA/ROCK-dependent actin polymerization, causing perijunctional F-actin contraction and TJ "opening." Larazotide counters this by stabilizing cortical actin rings via inhibition of myosin light chain kinase (MLCK). Phosphorylated MLC (p-MLC) triggers actin–myosin contraction, displacing ZO-1 from the junctional complex. In MDCK cells undergoing calcium-switch assays, Larazotide (1 µM) reduced p-MLC by 40% and enhanced TER recovery kinetics by 3-fold compared to untreated controls [5] [7].
Mechanistically, Larazotide disrupts the zonulin–MLCK amplification loop:
In vivo, this translates to protection against barrier disruption in arthritis-prone mice, where Larazotide pretreatment reduced arthritic incidence by 60% by preventing immune cell transmigration from gut to joints [4].
Larazotide and Zonula Occludens Toxin (ZOT)—an enterotoxin from Vibrio cholerae—share a paradoxical structural-functional relationship. Despite ZOT being a barrier disruptor and Larazotide a barrier enhancer, both originate from homologous sequences:
Table 3: Structural and Functional Comparison of Larazotide and ZOT
Feature | Larazotide | ZOT | Biological Implication |
---|---|---|---|
Sequence | GGVLVQPG (linear octapeptide) | FQLVSM (core receptor-binding domain) | Shared motif enables competitive binding |
Receptor affinity | Kd = 15 nM (PAR2) | Kd = 8 nM (PAR2) | Larazotide acts as a partial antagonist |
Effect on TER | ↑ Resistance (barrier enhancement) | ↓ Resistance (barrier disruption) | Functional antagonism of same pathway |
Actin polymerization | Inhibits F-actin depolymerization | Induces F-actin depolymerization | Opposite outcomes on cytoskeletal stability |
This structural mimicry allows Larazotide to act as a competitive inhibitor of ZOT and zonulin. In Ussing chamber experiments using primate intestinal tissue, Larazotide (100 nM) fully blocked ZOT-induced conductance increases by occupying the shared NH2-terminal receptor-binding motif [2] [6]. Molecular dynamics simulations confirm that Larazotide’s Val3, Leu4, and Gln6 residues are critical for docking into the zonulin receptor’s hydrophobic pocket, explaining its antagonistic efficacy [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7